Ethanol-1,2,2,2-D4
Overview
Description
Ethanol-1,2,2,2-D4 is a deuterated form of ethanol, where three hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Ethanol-1,2,2,2-D4, also known as deuterated ethanol, is a variant of ethanol where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen . The primary targets of ethanol, and by extension this compound, are various enzymes and receptors in the body. Ethanol binds to gamma-aminobutyric acid (GABA), glycine, and N-methyl-D-aspartate (NMDA) receptors, modulating their effects .
Mode of Action
This compound interacts with its targets in a similar manner to ethanol. It alters the membranes of neurons and their ion channels, enzymes, and receptors . This interaction leads to changes in the function of these targets, which can result in various physiological effects.
Biochemical Pathways
The metabolism of this compound likely follows the same pathways as ethanol. Ethanol is primarily metabolized in the liver through three distinct enzymatic pathways: alcohol dehydrogenase (ADH), cytochrome P450 2E1 (CYP2E1), and catalase . The ADH pathway is responsible for the bulk of ethanol metabolism, converting ethanol to acetaldehyde. Acetaldehyde is then further metabolized into acetate by aldehyde dehydrogenase (ALDH) . These reactions also result in the production of NADH, which can alter the metabolism of other substrates .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of ethanol. Ethanol is rapidly absorbed and distributed throughout the body . It is primarily metabolized in the liver, with a small amount excreted unchanged in breath, urine, and sweat . The rate of ethanol metabolism can be influenced by various factors, including the concentration of ethanol and the frequency of ethanol consumption .
Result of Action
The molecular and cellular effects of this compound action are likely to be similar to those of ethanol. Ethanol-induced oxidative stress can lead to increased membrane fluidity and changes in membrane protein composition . It can also cause an elevated level of reactive oxygen species (ROS), which can interact with various cell components and lead to lipid and protein peroxidation and DNA damage .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other substances, such as drugs that inhibit ADH or CYP2E1, can affect the metabolism of ethanol . Additionally, the use of ethanol as a biofuel can have various environmental impacts, including changes in carbon dioxide emissions .
Biochemical Analysis
Biochemical Properties
Ethanol-1,2,2,2-D4, like its non-deuterated counterpart, is expected to participate in biochemical reactions involving enzymes such as alcohol dehydrogenases and cytochrome P450, specifically the subtype CYP2E1 . These enzymes convert ethanol to acetaldehyde, a highly toxic and carcinogenic compound . Acetaldehyde is then further metabolized into acetic acid by acetaldehyde dehydrogenases .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of ethanol. Ethanol has been shown to affect various types of cells and cellular processes . It primarily affects the central nervous system, acting as a depressant and causing sedation, relaxation, and decreased anxiety . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is expected to be similar to that of ethanol. Ethanol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, ethanol has been shown to affect ligand-gated ion channels, particularly the GABA A receptor .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. Ethanol, its non-deuterated counterpart, has been shown to have effects that change over time. For instance, ethanol-induced oxidative stress has been observed in laboratory studies .
Dosage Effects in Animal Models
Studies on ethanol have shown that its effects can vary with different dosages . For instance, high doses of ethanol can cause toxic or adverse effects .
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as ethanol. Ethanol is metabolized through complex catabolic pathways, primarily in the liver . This process involves enzymes such as alcohol dehydrogenases and cytochrome P450, specifically the subtype CYP2E1 .
Transport and Distribution
Ethanol, being amphiphilic, distributes in all compartments . It is readily absorbed from the gastrointestinal tract and major elimination side is the liver .
Subcellular Localization
Ethanol, due to its small size and amphiphilic nature, can diffuse passively throughout the entire body, including the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol-1,2,2,2-D4 can be synthesized through several methods. One common approach involves the catalytic exchange of hydrogen atoms in ethanol with deuterium. This process typically uses a deuterium oxide (D2O) solvent and a suitable catalyst under controlled conditions .
Industrial Production Methods: On an industrial scale, the production of deuterated ethanol involves the use of deuterium gas (D2) in the presence of a catalyst. The reaction conditions are carefully monitored to ensure the complete exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions: Ethanol-1,2,2,2-D4 undergoes similar chemical reactions as regular ethanol, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: It can be reduced to ethane-1,2,2,2-D4 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like phosphorus tribromide (PBr3).
Major Products Formed:
- Oxidation: Acetaldehyde-1,2,2,2-D4
- Reduction: Ethane-1,2,2,2-D4
- Substitution: Ethyl bromide-1,2,2,2-D4
Scientific Research Applications
Ethanol-1,2,2,2-D4 is widely used in scientific research due to its deuterium content. Some of its applications include:
Comparison with Similar Compounds
- Ethanol (C2H6O)
- Methanol (CH3OH)
- Isopropanol (C3H8O)
- Ethylene glycol (C2H6O2)
Comparison: Ethanol-1,2,2,2-D4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Unlike regular ethanol, the deuterated form allows for more precise studies of molecular interactions and metabolic pathways. This makes it a valuable tool in fields such as NMR spectroscopy and metabolic research .
Properties
IUPAC Name |
1,2,2,2-tetradeuterioethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-MZCSYVLQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C([2H])([2H])[2H])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
50.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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